molecular formula C17H19NO3 B2971409 N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide CAS No. 2320899-07-6

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide

Cat. No.: B2971409
CAS No.: 2320899-07-6
M. Wt: 285.343
InChI Key: HRKXRTULTSRZST-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide is a synthetic amide derivative featuring a furan-substituted phenyl group, a hydroxyethyl moiety, and a pent-4-enamide chain. The furan ring introduces unique electronic and steric characteristics, distinguishing it from purely aromatic or aliphatic analogs .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKXRTULTSRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide typically involves the following steps:

    Formation of the furan-2-yl phenyl intermediate: This step involves the reaction of furan with a phenyl derivative under specific conditions to form the furan-2-yl phenyl compound.

    Hydroxyethylation: The intermediate is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.

    Amidation: Finally, the hydroxyethyl intermediate is reacted with pent-4-enoic acid or its derivatives to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:
  • Acyl Chain Variations : The target compound’s pent-4-enamide chain differs from hex-4-enamide () in chain length and unsaturation, which may influence solubility and metabolic stability.
  • Substituent Diversity : Analogs in and incorporate methoxy, methylpentyloxy, or difluorophenyl groups, altering hydrophobicity and electronic profiles compared to the furan ring in the target compound .
  • Synthetic Efficiency : Yields for similar compounds range from 45% to 83%, with coupling reagents like EDC/HOBt and HATU being common .

Functional Group Analysis

  • Furan vs.
  • Amide Linkers : The unsaturated pent-4-enamide chain in the target compound may confer conformational rigidity compared to saturated analogs (e.g., pentanamide in ) .

Analytical Characterization

  • Spectroscopic Methods : ¹H/¹³C NMR and MS are standard for confirming structures of hydroxyethylphenyl amides (). For example, ES/MS data for ’s compound (m/z 428.3) aligns with theoretical molecular weights .
  • Chiral Separation : Compounds with stereocenters (e.g., ) require chiral chromatography (e.g., Chiralpak® OD), highlighting the importance of stereochemical purity in bioactive analogs .

Biological Activity

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including its antimicrobial and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring , a hydroxyethyl side chain , and a pent-4-enamide functional group . These structural elements contribute to its unique reactivity and biological interactions.

Structural FeatureDescription
Furan RingAn electron-rich heterocycle known for its reactivity in biological systems.
Hydroxyethyl Side ChainEnhances solubility and potential interaction with biological targets.
Pent-4-enamideProvides a reactive amide functionality that can participate in various chemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Case Study : In vitro tests demonstrated that concentrations as low as 50 µM could inhibit the growth of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The presence of the hydroxyethyl group is believed to enhance its ability to modulate inflammatory pathways.

  • Research Findings : A study evaluated the compound's impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, revealing a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanism of Action : The compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions, allowing for precise control over its structure. Interaction studies are essential for understanding how this compound binds to biological targets.

Interaction Mechanisms

Preliminary studies suggest that the compound may bind to specific proteins or enzymes through:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues.
  • π-stacking Interactions : The furan ring may engage in π-stacking with aromatic residues in proteins.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities of this compound.

Compound NameStructural FeaturesBiological Activity
N-(2-(1-benzofuran-2-yl)-2-methoxyethyl)pent-4-enamideBenzofuran ring instead of furanAntitumor, antibacterial
N-(2-(4-(thiophen-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamideThiophene ring substitutionPotentially similar biological activity

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